molecular formula C11H14BrN3O2S2 B10949634 5-bromo-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiophene-2-sulfonamide

5-bromo-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B10949634
M. Wt: 364.3 g/mol
InChI Key: PZXGWLUTPHANRV-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of a thiophene derivative, followed by sulfonamide formation and subsequent coupling with a pyrazole derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen atoms.

Scientific Research Applications

5-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-2-THIOPHENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-2-THIOPHENESULFONAMIDE: Lacks the pyrazole ring and ethyl group, making it less complex.

    N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-2-THIOPHENESULFONAMIDE: Similar structure but without the bromine atom.

Uniqueness

5-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-2-THIOPHENESULFONAMIDE is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14BrN3O2S2

Molecular Weight

364.3 g/mol

IUPAC Name

5-bromo-N-[1-(2-ethylpyrazol-3-yl)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H14BrN3O2S2/c1-3-15-9(6-7-13-15)8(2)14-19(16,17)11-5-4-10(12)18-11/h4-8,14H,3H2,1-2H3

InChI Key

PZXGWLUTPHANRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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